molecular formula C20H22N4O2 B2904801 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide CAS No. 2034592-99-7

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B2904801
CAS No.: 2034592-99-7
M. Wt: 350.422
InChI Key: ZBSHYGGXCZLCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide is a synthetic small molecule of significant interest in biochemical research, particularly in the study of fibrotic diseases. Its molecular architecture, featuring pyrazole and methoxypyridine pharmacophores, is characteristic of compounds designed to modulate kinase activity. Research into similar structural classes has demonstrated potent and selective inhibition of the discoidin domain receptors, DDR1 and DDR2, which are receptor tyrosine kinases activated by various collagens . Dysregulation of DDR signaling is implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung condition, making these receptors promising therapeutic targets . The design of this compound suggests its potential application as a chemical tool to investigate the collagen-DDR signaling axis. Preclinical studies on analogous molecules have shown that targeting DDR1/2 can alleviate bleomycin-induced lung inflammation and fibrosis, in part by blocking downstream pathways like P38 MAPK activation . Furthermore, such inhibitors can disrupt the synergistic relationship between DDR2, transforming growth factor-beta (TGF-β), and fibrillar collagens, thereby potentially reducing fibroblast-to-myofibroblast differentiation and the expression of pro-fibrotic factors like vascular endothelial growth factor (VEGF) . By providing a means to selectively probe DDR-mediated pathways, this compound enables researchers to elucidate the complex mechanisms of extracellular matrix (ECM) remodeling and develop novel intervention strategies for interstitial lung diseases.

Properties

IUPAC Name

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-(6-methoxypyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-12-15(2)24(23-14)18-8-4-16(5-9-18)6-10-19(25)22-17-7-11-20(26-3)21-13-17/h4-5,7-9,11-13H,6,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSHYGGXCZLCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NC3=CN=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide is a complex organic molecule that incorporates a pyrazole moiety, which has been associated with various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

This structure includes:

  • A pyrazole ring , known for its role in various therapeutic agents.
  • A pyridine derivative , which contributes to the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. The presence of the 3,5-dimethyl group enhances this activity by improving solubility and bioavailability. For instance, derivatives with similar structural features have shown potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound StructureMIC (μg/mL)Target Bacteria
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)< 1Staphylococcus aureus
N-(6-methoxypyridin-3-yl)propanamide< 2E. coli

Anticancer Activity

Studies have suggested that compounds containing pyrazole moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines. For example, similar compounds have been reported to inhibit cell growth in breast cancer and leukemia models through the modulation of cell cycle regulators .

Case Study: Anticancer Activity
In a recent study, a related pyrazole compound demonstrated an IC50 value of approximately 10 μM against MCF-7 breast cancer cells. The study indicated that the compound induced apoptosis via the intrinsic pathway, leading to increased expression of pro-apoptotic proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • DNA Interaction : Some compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The pyridine component may interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the pyrazole and pyridine rings significantly affect biological activity. For instance:

  • Substituents on the phenyl ring enhance lipophilicity and cellular uptake.
  • The methoxy group on the pyridine enhances interaction with biological targets due to its electron-donating properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Propanamide Derivatives

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-pyridinyl)propanamide ()
  • Structural Differences : Lacks the 4-phenyl bridge and 6-methoxy group on the pyridine.
  • The simpler structure may streamline synthesis but limit pharmacokinetic properties.
  • Synthesis : Likely involves coupling pyrazole derivatives with propanamide intermediates, similar to methods in for sulfonamide-linked pyrazoles .
3-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide ()
  • Structural Differences : Incorporates a triazolopyridazine core and methylsulfanylphenyl group.
  • The methylsulfanyl group increases lipophilicity, which may affect blood-brain barrier penetration .

Pyridazinone-Linked Propanamides

3-(4-Methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide ()
  • Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.5).
  • Key Features: Pyridazinone ring with a 4-methoxyphenyl group.
  • The methoxyphenyl group mirrors the electron-donating effects in the target compound .
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide ()
  • Molecular Formula : C₁₈H₁₈N₄O₄ (MW: 354.4).
  • Key Features: Isoxazole substituent and pyridazinone core.
  • Implications : The isoxazole group may confer metabolic stability compared to pyridine derivatives, as seen in sulfamethoxazole analogs () .

Sulfonamide and Thiourea Analogs ()

  • Example : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide ().
    • Structural Contrast : Sulfonamide linker instead of propanamide.
    • Implications : Sulfonamides generally exhibit stronger acidity and hydrogen-bonding capacity, which could enhance target engagement but reduce oral bioavailability .
  • Anticancer Propanamides (): Compounds like 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (MW: ~450) show cytotoxic activity, suggesting the target compound may share similar mechanisms if evaluated .

Physicochemical and Pharmacokinetic Considerations

Compound Molecular Weight Key Substituents Lipophilicity (Predicted) Potential Applications
Target Compound ~365 6-Methoxypyridine, 3,5-dimethylpyrazole Moderate (LogP ~2.5) Kinase inhibition, antimicrobial
3-(3,5-Dimethylpyrazolyl)-N-3-pyridinyl () ~272 Pyridine Lower (LogP ~1.8) Fragment-based drug design
Triazolopyridazine Derivative () ~435 Methylsulfanylphenyl, triazolopyridazine High (LogP ~3.2) CNS-targeted therapies
Pyridazinone Derivative () 391.5 4-Methoxyphenyl, pyridazinone Moderate (LogP ~2.7) Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Synthesis : Utilize multi-step organic reactions, such as amide coupling between activated carboxylic acid derivatives (e.g., HBTU/DCC-mediated coupling) and amine-containing precursors. For example, pyrazole-containing intermediates can be synthesized via cyclocondensation reactions under reflux conditions, followed by purification via column chromatography (eluent: dichloromethane/methanol gradients) .
  • Characterization : Confirm structure using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}), alongside elemental analysis (C, H, N) to verify purity (>95%) .

Q. What analytical techniques are critical for confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrazole (δ 6.2–6.5 ppm for pyrazole protons) and methoxypyridine (δ 3.8–4.0 ppm for OCH3_3) moieties .
  • Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 381.18) .
  • X-ray Crystallography (if crystalline): Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodology :

Standardize assay conditions : Compare IC50_{50} values under identical pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .

Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics to proposed targets (e.g., kinases or inflammatory enzymes) .

Cross-validate with orthogonal assays : Pair enzymatic inhibition data with cellular viability assays (e.g., NCI-H460 cancer cell line) to rule out off-target effects .

Q. How to design structure-activity relationship (SAR) studies for optimizing its bioactivity?

  • Strategy :

Modify substituents : Replace the 6-methoxypyridine group with electron-withdrawing (e.g., -CN) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on binding .

Introduce bioisosteres : Substitute the pyrazole ring with triazoles or isoxazoles to improve metabolic stability .

Use computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in target active sites .

Q. What experimental approaches validate computational predictions of its target interactions?

  • Validation workflow :

Docking validation : Compare predicted binding affinities with experimental SPR or microscale thermophoresis (MST) data .

Mutagenesis studies : Introduce point mutations in the target protein (e.g., kinase catalytic domain) to disrupt predicted hydrogen bonds or hydrophobic interactions .

Cryo-EM/X-ray co-crystallization : Resolve ligand-protein complexes to confirm binding modes at atomic resolution .

Q. How to address inconsistencies in crystallographic data during structural refinement?

  • Troubleshooting :

Check data quality : Ensure resolution ≤1.5 Å and Rmerge_\text{merge} < 5% to minimize noise .

Refinement protocols : Use SHELXL with restraints for flexible groups (e.g., methoxy or pyridyl rings) to avoid overfitting .

Validate with omit maps : Generate FoFcF_o - F_c maps to confirm electron density for ambiguous regions .

Q. What strategies optimize its pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Approaches :

LogP optimization : Introduce polar groups (e.g., -SO2_2NH2_2) to reduce hydrophobicity while maintaining potency .

Prodrug design : Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) to enhance oral bioavailability .

In vitro ADME assays : Use Caco-2 cell permeability assays and liver microsome stability tests to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.